molecular formula C18H17NO3 B3999680 9-pyridin-4-yl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione

9-pyridin-4-yl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione

Cat. No.: B3999680
M. Wt: 295.3 g/mol
InChI Key: WRBLFSLCYDHOFD-UHFFFAOYSA-N
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Description

9-pyridin-4-yl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione is a heterocyclic compound that features a xanthene core structure with a pyridine ring attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-pyridin-4-yl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-hydroxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired xanthene derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

9-pyridin-4-yl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced xanthene derivatives.

    Substitution: Halogenated xanthene derivatives.

Scientific Research Applications

9-pyridin-4-yl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-pyridin-4-yl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the pyridine ring in 9-pyridin-4-yl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione imparts unique electronic properties and enhances its ability to interact with biological targets. This makes it a valuable compound for developing new therapeutic agents and materials with specific functionalities.

Properties

IUPAC Name

9-pyridin-4-yl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-12-3-1-5-14-17(12)16(11-7-9-19-10-8-11)18-13(21)4-2-6-15(18)22-14/h7-10,16H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBLFSLCYDHOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC=NC=C4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-pyridin-4-yl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
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9-pyridin-4-yl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
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9-pyridin-4-yl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Reactant of Route 4
9-pyridin-4-yl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Reactant of Route 5
9-pyridin-4-yl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Reactant of Route 6
9-pyridin-4-yl-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione

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